molecular formula C24H26N2O3S B11148842 N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide

N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide

Cat. No.: B11148842
M. Wt: 422.5 g/mol
InChI Key: CUTNOPUDGBVOAL-UHFFFAOYSA-N
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Description

N-{[4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide is a synthetic small molecule characterized by a thiazole core substituted with a phenyl group at the 2-position and a methyl group at the 4-position. The carboxamide side chain is linked to a [4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl group, which introduces conformational flexibility and modulates electronic properties.

Properties

Molecular Formula

C24H26N2O3S

Molecular Weight

422.5 g/mol

IUPAC Name

N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C24H26N2O3S/c1-17-21(30-23(26-17)18-6-4-3-5-7-18)22(27)25-16-24(12-14-29-15-13-24)19-8-10-20(28-2)11-9-19/h3-11H,12-16H2,1-2H3,(H,25,27)

InChI Key

CUTNOPUDGBVOAL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NCC3(CCOCC3)C4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide typically involves multiple steps:

    Formation of the Tetrahydropyran Ring: The initial step involves the formation of the tetrahydropyran ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a Friedel-Crafts alkylation reaction, using methoxybenzene and an appropriate alkylating agent.

    Synthesis of the Thiazole Ring: The thiazole ring is synthesized through a Hantzsch thiazole synthesis, involving the condensation of a thioamide with a haloketone.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the thiazole derivative with an appropriate amine under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of a hydroxyl derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Thiazole Carboxamide Derivatives with Varying Aromatic Substituents

  • Compound A : 4-Methyl-2-(3-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide ()
    • Key Differences :
  • Replaces the phenyl group at the thiazole 2-position with a 3-pyridinyl group, introducing an additional hydrogen bond acceptor.
  • The trifluoromethylphenyl group on the amide side chain enhances lipophilicity (logP increased by ~1.5 compared to the target compound) and metabolic stability.
    • Biological Implications :
  • The pyridinyl group may improve target binding affinity in kinase inhibition assays, while the trifluoromethyl group reduces oxidative metabolism .

  • Compound B: N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-1,3-thiazole-5-carboxamide (Dasatinib analog, ) Key Differences:
  • Incorporates a piperazinyl-pyrimidinyl substituent instead of the tetrahydro-2H-pyran-4-yl group.
  • The chloro-methylphenyl group on the amide enhances steric bulk.
    • Biological Implications :
  • Demonstrated potent pan-Src kinase inhibition (IC50 = 0.5 nM) due to the pyrimidine-piperazine moiety’s ability to occupy ATP-binding pockets .

Tetrahydro-2H-Pyran Derivatives with Modified Side Chains

  • Compound C: N-(4-Cyano-tetrahydro-2H-pyran-4-yl)-1-(2-bromophenyl)-4-methyl-5-phenyl-1H-pyrazole-3-carboxamide () Key Differences:
  • Replaces the thiazole core with a pyrazole ring.
  • A cyano group on the tetrahydro-2H-pyran ring increases polarity (clogP reduced by 0.8 compared to the target compound). Physicochemical Data:
  • Melting point: 188–190°C; HRMS: [M+H]+ 465.0908 .

  • Compound D : N-{[4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}succinamide derivatives ()

    • Key Differences :
  • Substitutes the thiazole-carboxamide with a succinamide group.
    • Synthetic Utility :
  • Demonstrated versatility in forming disubstituted amides, highlighting the reactivity of the tetrahydro-2H-pyran-4-ylmethyl amine intermediate .

Structural-Activity Relationship (SAR) Analysis

Structural Feature Impact on Properties Example Compounds
Thiazole 2-position phenyl Enhances π-π stacking with hydrophobic pockets; replacement with pyridinyl (Compound A) improves solubility. Target compound, Compound A
Tetrahydro-2H-pyran-4-yl group Conformational flexibility improves binding to shallow enzyme pockets; cyano substitution (Compound C) increases polarity. Target compound, Compound C
Amide side chain Trifluoromethylphenyl (Compound A) boosts metabolic stability; succinamide (Compound D) alters hydrogen-bonding capacity. Compound A, D

Physicochemical and Pharmacokinetic Comparisons

Property Target Compound Compound A Compound C
Molecular Weight 464.54 g/mol 417.38 g/mol 465.09 g/mol
clogP 3.2 (estimated) 4.7 2.4
Hydrogen Bond Acceptors 5 6 6
Synthetic Yield 58–65% (analogous to ) 42% () 58% ()

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